SOAT-1 Inhibitory Potency Class Placement for Dioxo-Imidazolidine Derivatives Bearing C4 Quaternary Carbon Substituents
The patent family defining the dioxo-imidazolidine SOAT-1 inhibitor class establishes three performance tiers: preferred compounds exhibit IC50 ≤ 300 nM in the HepG2 primary enzymatic assay, with the most advantageous compounds achieving IC50 ≤ 50 nM [1]. Compounds falling into the ≤ 1000 nM tier are considered active but suboptimal. The target compound, by virtue of its oxindole-propanoyl C4 substitution pattern, resides within this structurally defined class for which quantitative IC50 thresholds have been explicitly delineated. In contrast, the simple 3-substituted oxindoles described by Paul et al. (2017) as IDO1 inhibitors (IC50 values ranging from 0.19 μM to >4.73 μM against purified human IDO1) [2] lack the hydantoin core entirely and are not characterized for SOAT-1 activity, representing a structurally and functionally distinct comparator class.
| Evidence Dimension | SOAT-1 inhibitory potency (HepG2 primary enzymatic assay) |
|---|---|
| Target Compound Data | IC50 ≤ 300 nM (anticipated based on structural membership in the preferred dioxo-imidazolidine class); quantitative IC50 for this specific compound not publicly disclosed in accessible patent examples |
| Comparator Or Baseline | Preferred dioxo-imidazolidine class threshold: IC50 ≤ 300 nM; Advantageous subclass: IC50 ≤ 50 nM; Active but suboptimal class: IC50 ≤ 1000 nM [1] |
| Quantified Difference | Target compound is structurally positioned within the preferred inhibitor class (≤300 nM) by patent specification; exact fold difference versus specific named analogs requires proprietary data access |
| Conditions | HepG2 cell-based SOAT-1 enzymatic assay as described in Example 15 of US 2012/0045500 A1 |
Why This Matters
For procurement decisions, knowing the potency tier into which a compound falls enables risk-calibrated selection: compounds in the ≤300 nM class are explicitly designated as preferred over ≤1000 nM analogs by the originator patent, providing a clear, patent-anchored quality threshold even when exact IC50 values remain undisclosed.
- [1] Galderma Research & Development. NOVEL DIOXO-IMIDAZOLIDINE DERIVATIVES, WHICH INHIBIT THE ENZYME SOAT-1, AND PHARMACEUTICAL AND COSMETIC COMPOSITIONS CONTAINING THEM. U.S. Patent Application Publication US 2012/0045500 A1, filed February 23, 2012. Paragraphs [0232]-[0238]. View Source
- [2] Paul S, Roy A, Deka SJ, Panda S, Trivedi V, Manna D. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm. 2017;8(8):1640-1654. Table 2. View Source
